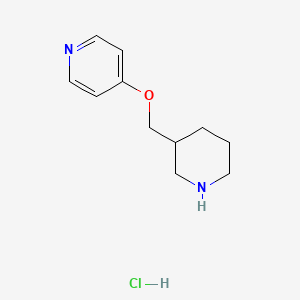

4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride

Description

Contextualization of Pyridine-Piperidine Hybrid Scaffolds in Medicinal Chemistry Research

Pyridine (B92270) and piperidine (B6355638) rings are among the most prevalent heterocyclic structures found in both natural alkaloids and synthetic drugs. nih.govnih.gov The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the development of pharmaceuticals across more than twenty classes of drugs. nih.govresearchgate.net Its derivatives are utilized for a wide range of therapeutic applications, including as anticancer, antiviral, and antipsychotic agents. researchgate.net The hydrogenation of pyridines is a common method for synthesizing the piperidine core. nih.gov

The pyridine ring, an aromatic counterpart, is also intricately involved in vital biological processes, such as in the redox reactions of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH), and is a key component in a multitude of FDA-approved drugs. nih.gov These drugs are employed as antimicrobial, anticancer, and anti-inflammatory agents, among other uses. nih.gov

The combination of these two scaffolds into a single "hybrid" molecule creates a three-dimensional structure that is of significant interest in drug discovery. rsc.org This hybridization allows for the exploration of new chemical space and the potential to interact with biological targets in novel ways. The structural rigidity and basic nitrogen atom of the piperidine ring, coupled with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, provide a versatile framework for designing molecules that can bind to specific enzymes or receptors.

Rationale for Investigating 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride within Biomedical Science

The specific compound, 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, is investigated by researchers as a potential building block or intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com The rationale for its study is largely based on the established activities of structurally related compounds.

Furthermore, similar structures like 4-(Piperidin-3-Yloxy)Pyridine Dihydrochloride (B599025) are recognized for their utility as intermediates in the synthesis of therapeutic agents, particularly those targeting neurological disorders through receptor modulation and enzyme inhibition. chemimpex.com The hydrochloride salt form of these compounds typically enhances solubility, which is a favorable property for research and development applications. chemimpex.com

Below are the key chemical properties for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

| Property | Value |

| CAS Number | 1261231-50-8 |

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 228.7185 g/mol |

| SMILES | C1CCC(CN1)COc1ccncc1.Cl |

Data sourced from Appchem. appchemical.com

The table below summarizes the roles of structurally similar compounds, providing context for the investigation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride.

| Compound Name | Investigated Role | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivatives | Potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) for cancer therapy. | nih.govnih.gov |

| 4-(Piperidin-3-Yloxy)Pyridine Dihydrochloride | Intermediate in synthesizing agents for neurological disorders; used in receptor binding assays. | chemimpex.com |

Overview of Academic Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity (NCE) like 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride from initial synthesis to potential application follows a well-established, albeit complex, trajectory in academic and industrial research. Drug discovery involving NCEs is an inherently risky and expensive process, with a high rate of attrition for compounds targeting novel mechanisms. ucsc.edu

The process often begins with the identification of a promising molecular scaffold. The discovery of NCEs can be facilitated by computational methods such as virtual screening, where large libraries of virtual molecules are docked into the binding pocket of a biological target to predict their interaction. biosolveit.de This approach allows for the identification of new chemotypes that might not be found through traditional screening methods. biosolveit.de

Another key strategy is "scaffold hopping," where known active compounds are used as templates to find new structures that exhibit a similar arrangement of functional groups and thus might have similar biological activity. biosolveit.de Bioisosteric replacement, where one atom or group of atoms is replaced by another with similar properties (e.g., replacing carbon with silicon), is another strategy to modulate a molecule's properties and optimize a lead compound. nih.gov

Once a promising NCE is synthesized, its development involves extensive preclinical studies, including enzyme kinetics and molecular modeling to understand its mechanism of inhibition and binding mode. nih.gov Researchers conduct structure-activity relationship (SAR) studies, synthesizing and testing a series of related analogues to determine which parts of the molecule are essential for its biological activity. nih.gov This systematic approach, combining synthesis, computational chemistry, and biological testing, is fundamental to advancing novel chemical entities through the discovery pipeline. ucsc.edumdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;/h3-4,6-7,10,13H,1-2,5,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIBAMHRCDVYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnection points are the ether linkage and the bonds forming the piperidine (B6355638) ring.

The most logical disconnection is at the ether C-O bond, which simplifies the target molecule into two key precursors: a pyridine-containing synthon and a piperidine-containing synthon.

Disconnection 1 (Ether Linkage): This leads to 4-hydroxypyridine (B47283) and a piperidine moiety with an activated hydroxymethyl group, such as (piperidin-3-yl)methanol or a derivative with a suitable leaving group (e.g., 3-(chloromethyl)piperidine).

| Target Molecule | Key Disconnection | Precursor 1 (Pyridine Moiety) | Precursor 2 (Piperidine Moiety) |

| 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride | Ether Linkage | 4-Hydroxypyridine | (Piperidin-3-yl)methanol (or a derivative with a leaving group, e.g., 3-(tosyloxymethyl)piperidine) |

Development and Optimization of Synthetic Pathways for the Core Compound

The forward synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is typically achieved by forming the ether linkage between the two key precursors. A common and effective method is the Williamson ether synthesis. To prevent side reactions, particularly N-alkylation of the piperidine nitrogen, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under the reaction conditions and its straightforward removal.

The general synthetic pathway involves three main steps:

Protection: The nitrogen of a commercially available piperidine precursor, such as racemic 3-(hydroxymethyl)piperidine, is protected with a Boc group.

Coupling (Etherification): The protected alcohol is coupled with a suitable 4-substituted pyridine (B92270). A Mitsunobu reaction, which couples an alcohol with a nucleophile using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), is an effective method for this transformation. nih.gov Alternatively, the alcohol can be converted to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with the sodium salt of 4-hydroxypyridine.

Deprotection and Salt Formation: The Boc group is removed under acidic conditions (e.g., with hydrochloric acid in dioxane), which simultaneously protonates the basic nitrogen atoms to form the final hydrochloride salt. nih.gov

Optimization of this pathway involves screening different bases, solvents, and temperature conditions to maximize the yield and purity of the etherification step while minimizing side products.

| Step | Reagents and Conditions | Purpose |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM) | To protect the piperidine nitrogen and prevent its reaction during the subsequent etherification step. |

| Coupling | Method A (Mitsunobu): 4-Hydroxypyridine, PPh3, DEAD, Tetrahydrofuran (THF) nih.gov | Forms the key C-O ether bond between the pyridine and piperidine moieties. |

| Method B (Williamson): 1. p-Toluenesulfonyl chloride, Pyridine; 2. 4-Hydroxypyridine, Sodium hydride (NaH), THF | An alternative pathway for ether bond formation via an intermediate tosylate. | |

| Deprotection | HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) followed by HCl treatment | Removes the Boc protecting group and forms the final dihydrochloride (B599025) or monohydrochloride salt of the target compound. nih.gov |

Stereochemical Control and Asymmetric Synthesis Approaches

The piperidine ring in 4-(Piperidin-3-ylmethoxy)-pyridine contains a stereocenter at the C-3 position. Consequently, the compound can exist as a pair of enantiomers, (R) and (S). For many research and pharmaceutical applications, isolating or selectively synthesizing a single enantiomer is crucial. Achieving stereochemical control is a significant challenge in the synthesis of 3-substituted piperidines. nih.govacs.org

Several advanced strategies have been developed to obtain enantioenriched 3-substituted piperidines:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. However, suitable chiral precursors for 3-(hydroxymethyl)piperidine are not readily available.

Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography (e.g., chiral HPLC) or by forming diastereomeric salts with a chiral resolving agent. nih.gov

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can convert dihydropyridines into 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgorganic-chemistry.org These intermediates can then be reduced to the desired chiral piperidines.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with biocatalysis. For example, a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with excellent enantiomeric excess. researchgate.net

| Approach | Description | Key Features |

| Resolution | Separation of a racemic mixture. | Can be low-yielding (max 50% for one enantiomer); requires a suitable chiral resolving agent or column. nih.gov |

| Rh-Catalyzed Asymmetric Carbometalation | A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric coupling with a boronic acid, and a final reduction. nih.govacs.org | High yield and enantioselectivity; broad functional group tolerance. acs.orgorganic-chemistry.org |

| Chemoenzymatic Dearomatization | A cascade reaction using enzymes (e.g., 6-HDNO and EneIRED) to achieve stereoselective reduction of a tetrahydropyridine (B1245486) intermediate. researchgate.net | High stereoselectivity; operates under mild conditions; scalable. researchgate.net |

| Asymmetric aza-Michael Reaction | Intramolecular cyclization of a precursor containing a nitrogen nucleophile and a Michael acceptor, catalyzed by a chiral phosphoric acid. whiterose.ac.uk | Provides access to a range of substituted piperidines with good yield and excellent enantioselectivity. whiterose.ac.uk |

Synthesis of Structurally Related Analogs for Research Purposes

The synthesis of structurally related analogs of 4-(Piperidin-3-ylmethoxy)-pyridine is essential for exploring structure-activity relationships (SAR) in medicinal chemistry research. Modifications can be introduced at three primary locations: the piperidine ring, the pyridine ring, and the ether linker.

Piperidine Ring Modification: The most common modification is N-alkylation or N-arylation of the piperidine nitrogen after the deprotection step. This can be achieved through reductive amination with an aldehyde or ketone, or via nucleophilic substitution with an alkyl halide.

Pyridine Ring Modification: Analogs with substituents on the pyridine ring can be synthesized by starting with appropriately substituted 4-hydroxypyridine or 4-chloropyridine (B1293800) precursors. For example, using 2-methyl-4-chloropyridine would yield the corresponding 2-methyl analog. appchemical.com

Linker Modification: The ether linker can be replaced with other functional groups. For instance, replacing the oxygen with a nitrogen atom to create an amino linker (-NH-) would require a different synthetic strategy, such as reductive amination between 4-aminopyridine (B3432731) and a protected piperidine-3-carboxaldehyde. Research has shown that changing the -O- linkage to an -NH- can be highly disfavored for certain biological targets. nih.gov

The table below lists several reported analogs and the synthetic rationale for their preparation.

| Analog Name | Structural Modification | Synthetic Rationale |

| 4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine appchemical.com | Addition of a pyridin-4-ylmethyl group to the piperidine nitrogen. | N-alkylation of the parent compound with 4-(chloromethyl)pyridine (B78701) or reductive amination with pyridine-4-carboxaldehyde. |

| 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride appchemical.com | Addition of a methyl group at the 2-position of the pyridine ring. | Use of 2-methyl-4-hydroxypyridine as the starting material in the etherification step. |

| 4-(Piperidin-4-ylmethoxy)pyridine hydrochloride bldpharm.com | Change in piperidine substitution from 3-position to 4-position. | Use of (piperidin-4-yl)methanol as the key piperidine precursor instead of the 3-substituted isomer. |

| 4-({[1-(Cyclopropylmethyl)piperidin-3-yl]}methoxy)pyridine appchemical.com | Addition of a cyclopropylmethyl group to the piperidine nitrogen. | N-alkylation of the parent compound using (bromomethyl)cyclopropane. |

Chemoinformatic Analysis of Synthetic Accessibility

Chemoinformatic tools provide a computational assessment of a molecule's synthetic accessibility, which can guide route selection and identify potential synthetic challenges before any lab work is initiated. These tools analyze a molecule's structure and calculate a "synthetic accessibility" (SA) score based on various parameters.

A typical analysis for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride would consider the following:

Structural Complexity: The molecule contains two heterocyclic rings (pyridine and piperidine) and a chiral center, which increases its complexity compared to simple acyclic molecules. However, these ring systems are common in medicinal chemistry.

Fragment Analysis: The SA score is often based on the frequency of its constituent fragments in databases of known molecules. Both the piperidine and pyridine cores are common fragments, which would contribute to a favorable (i.e., more accessible) score.

Stereochemistry: The presence of a single stereocenter at a non-bridgehead position is a manageable synthetic challenge, as numerous methods exist for stereocontrol, but it still adds a layer of difficulty compared to an achiral analog.

Key Reactions: The retrosynthetic analysis points to standard, high-yielding reactions like Williamson ether synthesis, Mitsunobu reactions, and Boc protection/deprotection. The feasibility of these well-established reactions would be recognized by retrosynthesis prediction algorithms, suggesting the molecule is synthetically tractable.

Molecular Target Identification and Ligand Receptor Interaction Studies of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride

Exploration of Potential Biological Macromolecular Targets

The primary molecular target identified for the structural class of (piperidin-ylmethoxy)pyridine compounds is Lysine-Specific Demethylase 1 (LSD1) . nih.govnih.gov LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by catalyzing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.gov The overexpression of LSD1 has been implicated in various cancers, making it a significant target for therapeutic intervention. nih.govnih.gov

Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been designed and synthesized as potent inhibitors of LSD1. nih.govnih.gov The rationale for targeting LSD1 with this chemical series stems from the need for novel epigenetic modulators in oncology. nih.gov While the majority of extensive research has focused on the piperidin-4-yl isomer, a racemic compound with a piperidin-3-yl substituent, directly analogous to the core structure of 4-(piperidin-3-ylmethoxy)-pyridine, was also evaluated and showed inhibitory activity against LSD1, confirming it as a relevant biological target for this structural isomer as well. nih.gov

Furthermore, due to the structural similarity of LSD1 to other monoamine oxidases, the selectivity of this class of compounds has been evaluated against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . nih.govnih.gov These studies have demonstrated high selectivity for LSD1 over both MAO-A and MAO-B, highlighting the specific nature of the interaction with the primary target. nih.govnih.gov

Characterization of Binding Affinities and Kinetics via Biophysical Assays

The binding affinity of compounds from the (piperidin-ylmethoxy)pyridine series for their biological target, LSD1, has been quantified through enzymatic assays, yielding inhibitory constant (Ki) values. While specific biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for 4-(piperidin-3-ylmethoxy)-pyridine hydrochloride are not detailed in the available literature, the Ki values from enzymatic inhibition assays provide a robust measure of binding affinity.

For the broader class of 3-(piperidin-4-ylmethoxy)pyridine derivatives, Ki values against LSD1 have been reported to be as low as 29 nM, indicating high-potency binding. nih.govnih.gov Crucially, a compound featuring the piperidin-3-ylmethoxy moiety, which is structurally analogous to the subject of this article, was synthesized and evaluated. This racemic compound demonstrated a Ki value of 650 nM against LSD1. nih.gov This finding is significant as it confirms that the piperidin-3-yl structural arrangement is capable of binding to the active site of LSD1, albeit with a lower affinity compared to the most potent piperidin-4-yl analogs. nih.gov

The selectivity of these compounds has also been quantified. The most potent inhibitors showed greater than 160-fold selectivity against the related monoamine oxidases, MAO-A and MAO-B. nih.govnih.gov

Table 1: Inhibitory Activity (Ki) of Selected (Piperidin-ylmethoxy)pyridine Derivatives against LSD1

| Compound | Core Structure | Ki (nM) against LSD1 |

|---|---|---|

| Compound 17 | 3-(Piperidin-4-ylmethoxy)pyridine derivative | 29 |

| Compound 42 | 3-(Piperidin-3-ylmethoxy)pyridine derivative (racemic) | 650 |

This table is generated based on data from a study on LSD1 inhibitors and is intended to be interactive. nih.gov

Elucidation of Orthosteric and Allosteric Binding Mechanisms

Enzyme kinetics studies have indicated that these compounds are competitive inhibitors with respect to the dimethylated H3K4 substrate of LSD1. nih.govnih.gov Competitive inhibition is a hallmark of an orthosteric binding mechanism, where the inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site.

Molecular docking simulations further support this mechanism. nih.gov These studies predict that the (piperidin-ylmethoxy)pyridine core binds within the active site of LSD1. The model suggests that the protonated piperidine (B6355638) nitrogen forms a key hydrogen bond and electrostatic interactions with the sidechain of a crucial aspartate residue (Asp555) in the active site. nih.gov Additionally, the pyridine (B92270) ring is predicted to engage in favorable hydrophobic and electrostatic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues within the catalytic pocket. nih.gov This direct occupation of the active site is characteristic of orthosteric inhibition.

Proteomics-Based Target Deconvolution Strategies

There is no information available in the scientific literature regarding the use of proteomics-based target deconvolution strategies to identify the molecular targets of 4-(piperidin-3-ylmethoxy)-pyridine hydrochloride. Methodologies such as chemical proteomics, thermal shift assays (CETSA), or activity-based protein profiling have not been reported for this specific compound. The identification of LSD1 as the primary target for this chemical class has been primarily driven by targeted design, synthesis, and enzymatic screening against a hypothesized target. nih.gov

Mechanistic Elucidation of Biological Activity of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride

Analysis of Intracellular Signaling Pathway Modulation

The primary mechanism of action for derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) is the inhibition of LSD1. nih.govnih.gov LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.gov The methylation state of H3K4 is a critical epigenetic mark associated with active gene transcription. nih.govnih.gov

By inhibiting LSD1, these compounds lead to an increase in the cellular levels of methylated H3K4. nih.govnih.gov This alteration in histone methylation status can modulate the expression of genes involved in various cellular processes, including proliferation and differentiation. nih.gov The modulation of these signaling pathways is a key factor in the observed anti-proliferative effects of these compounds in cancer cell lines. nih.govnih.gov

Enzymatic Assays for Inhibition or Activation Kinetics

Enzymatic assays have demonstrated that compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold are potent and competitive inhibitors of LSD1. nih.govnih.gov Kinetic studies have shown that these molecules likely compete with the dimethylated H3K4 substrate for binding to the active site of the enzyme. nih.govnih.gov The inhibitory activity of several derivatives has been quantified, with Ki values reaching the nanomolar range. nih.govnih.gov

| Compound | Modification | LSD1 Ki (nM) |

|---|---|---|

| 17 | 4-methyl group on the 6-phenyl ring | 29 |

| 16 | 4-trifluoromethyl group | 58 |

| 22 | 4-trifluoromethoxy substituent | 46 |

| 18 | 3-methyl group on the 6-phenyl ring | 800 |

| 21 | 4-methoxy group | 740 |

Modulation of Ion Channel and Transporter Function in Cellular Models

There is currently no specific information available in the searched literature regarding the modulation of ion channel and transporter function by 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride or its close analogs.

Receptor Activation/Inhibition Profiling in Recombinant Systems

While the primary target identified for 3-(piperidin-4-ylmethoxy)pyridine derivatives is the enzyme LSD1, these compounds have also been profiled for their activity against related enzymes. nih.govnih.gov Notably, they have shown high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are also flavin-dependent amine oxidases. nih.govnih.gov This selectivity is a crucial aspect of their potential as therapeutic agents, as off-target inhibition of MAOs could lead to undesirable side effects. nih.gov The selectivity against MAO-A and MAO-B was found to be greater than 160-fold for potent LSD1 inhibitors. nih.govnih.gov

Cellular Phenotypic Responses and Pathway Crosstalk Investigations

The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine derivatives triggers significant cellular phenotypic responses, particularly in cancer cells. nih.govnih.gov A key response is the strong inhibition of proliferation in various leukemia and solid tumor cell lines. nih.govnih.gov This anti-proliferative effect is dose-dependent, with EC50 values in the nanomolar to low micromolar range. nih.govnih.gov

Importantly, these compounds have been observed to have negligible effects on the proliferation of normal cells, suggesting a therapeutic window. nih.govnih.gov The cellular response is linked to the increase in H3K4 methylation, which alters gene expression and suppresses the cancer phenotype. nih.govnih.gov

| Compound | MV4-11 Leukemia Cells EC50 (nM) |

|---|---|

| 16 | 280 - 480 |

| 17 | 280 - 480 |

| 20 | 280 - 480 |

| 22 | 280 - 480 |

| 13 | 1100 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride Derivatives

Design and Synthesis of Systematic Structural Variants

The rational design of derivatives based on the (piperidinylmethoxy)pyridine scaffold aims to systematically probe the chemical space around the core structure to optimize biological activity. The synthesis of these analogs generally follows a convergent strategy that allows for the introduction of diverse substituents at key positions.

A common synthetic route involves the coupling of a functionalized pyridine (B92270) core with a protected piperidinemethanol fragment, followed by deprotection. For instance, a general synthesis for 3-(piperidin-4-ylmethoxy)-pyridine derivatives, which can be adapted for the 4-(piperidin-3-ylmethoxy) isomers, begins with a Mitsunobu reaction between a hydroxypyridine intermediate (e.g., 5-bromo-6-chloropyridin-3-ol) and a Boc-protected piperidinemethanol. nih.gov This step establishes the critical ether linkage.

Subsequently, the pyridine core is further elaborated using sequential, selective Suzuki coupling reactions to install various aryl or heteroaryl substituents at defined positions (e.g., R5 and R6). nih.gov This method offers significant flexibility, allowing for the creation of a library of analogs with diverse electronic and steric properties. The final step involves the acidic deprotection of the tert-butyloxycarbonyl (BOC) group from the piperidine (B6355638) nitrogen to yield the desired target compound, typically as a hydrochloride salt. nih.gov

Impact of Positional and Substituent Modifications on Biological Potency

The biological potency of (piperidinylmethoxy)pyridine derivatives is highly sensitive to positional and substituent modifications on both the pyridine and piperidine rings. Studies on these compounds as LSD1 inhibitors have provided detailed insights into their structure-activity relationships. nih.govacs.org

A foundational observation is the importance of the pyridine core itself. When the central pyridine ring was replaced with a benzene (B151609) ring, the resulting compound (Compound 41 ) was approximately 170-fold less potent, highlighting the critical role of the pyridine nitrogen for activity. nih.gov

Positional Isomerism of the Piperidinylmethoxy Group: One of the most critical determinants of potency is the attachment point of the methoxy (B1213986) group on the piperidine ring. A direct comparison between a derivative with a piperidin-4-ylmethoxy group (Compound 17 ) and its regioisomer featuring a piperidin-3-ylmethoxy group (Compound 42 , the core of the compound specified in this article's subject) revealed a dramatic loss of activity. Compound 42 (Ki = 650 nM) was found to be approximately 22 times less potent than Compound 17 (Ki = 29 nM), indicating that the piperidin-3-yl substitution is significantly less favorable for binding to LSD1. nih.gov

Nature of the Linker: The ether linkage between the pyridine and piperidine moieties is also crucial for potent inhibition. Replacing the oxygen atom with a nitrogen atom (an -NH- linker) in a compound analogous to 17 resulted in Compound 43 , which exhibited greatly reduced activity (Ki = 1.2 µM). This suggests the ether linkage is preferred over an amine linkage for optimal biological activity. nih.gov

Substituents on the Aryl Groups: Modifications to the aryl groups attached to the pyridine core have also been systematically explored. For a series of compounds with a 6-phenyl ring substituent, electronic and steric effects were significant:

A 4-trifluoromethyl group (Compound 16 ) conferred considerable potency (Ki = 58 nM). nih.gov

Changing to a smaller 4-methyl group (Compound 17 , Ki = 29 nM) further enhanced activity by twofold. nih.gov

Moving the methyl group to the 3-position (Compound 18 , Ki = 800 nM) led to a drastic 27-fold decrease in potency, showing a strong preference for substitution at the 4-position. nih.gov

Increasing the size of the 4-alkyl group to ethyl (Compound 19 , Ki = 200 nM) or isopropyl (Compound 20 , Ki = 88 nM) was less favorable than the 4-methyl group. nih.gov

These findings underscore the precise structural and electronic requirements for high-potency inhibition, with the 4-(piperidin-3-ylmethoxy)pyridine (B1661663) scaffold being substantially less optimal than its 3-(piperidin-4-ylmethoxy) counterpart for this particular biological target.

Data sourced from a study on LSD1 inhibitors, illustrating the structure-activity relationship of the (piperidinylmethoxy)pyridine scaffold. nih.gov

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional conformation of 4-(piperidin-3-ylmethoxy)-pyridine derivatives is a key factor governing their interaction with biological targets. Conformational analysis focuses on understanding the preferred spatial arrangements of the flexible piperidine ring and the orientation of its substituents. The piperidine ring typically adopts a stable chair conformation. nih.gov However, the orientation of substituents (axial vs. equatorial) and the rotational freedom around the ether linkage and aryl-pyridine bond contribute to a complex conformational landscape.

The bioactive conformation—the specific 3D structure a molecule adopts when it binds to its target—has been elucidated for this class of compounds through co-crystallization studies with the LSD1 enzyme. mdpi.com X-ray crystallography of a potent 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivative bound to LSD1 reveals critical interactions that stabilize the active conformation. nih.govmdpi.com

In the binding site, the protonated amine of the piperidine ring forms a key hydrogen bond and electrostatic interactions with the side chain of a negatively charged aspartate residue (Asp555). nih.gov The rest of the piperidine ring engages in hydrophobic interactions with nearby residues such as Ala809 and Asn540. nih.gov The 4-methylphenyl group (R6) settles into a hydrophobic pocket, while the central pyridine ring has favorable interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govmdpi.com The cyano group of the 4-cyanophenyl substituent (R5) extends deep into the catalytic center, forming a hydrogen bond with a critical lysine (B10760008) residue (Lys661). mdpi.com This detailed structural information explains the observed SAR, including the dramatic loss of potency when the piperidine linkage is moved to the 3-position, as this would likely disrupt the optimal interaction with Asp555.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for this class of inhibitors can be derived from the bioactive conformation observed in the LSD1 crystal structure. nih.govmdpi.com

Based on the key interactions, a pharmacophore model for potent LSD1 inhibition by (piperidinylmethoxy)pyridine derivatives would include the following features:

Positive Ionizable/Hydrogen-Bond Donor: Located at the piperidine nitrogen, corresponding to the interaction with Asp555.

Hydrophobic/Aromatic Feature 1: Representing the tolyl group (R6) that occupies a hydrophobic pocket.

Aromatic Feature 2: Corresponding to the central pyridine ring, which interacts with the FAD cofactor.

Hydrogen-Bond Acceptor: Defined by the nitrogen of the cyano group on the R5 substituent, which interacts with Lys661.

Hydrophobic Feature 2: Representing the aliphatic skeleton of the piperidine ring.

This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential to bind to the target. It also provides a framework for designing new derivatives, ensuring that proposed modifications retain the essential pharmacophoric features required for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. chemrevlett.comwjpsonline.com Developing a QSAR model for (piperidinylmethoxy)pyridine derivatives would involve a systematic process.

First, a dataset of compounds with diverse structural modifications and corresponding biological activities (e.g., the Ki values from the table above) is required. nih.gov For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) to describe electrostatic interactions and reactivity.

Steric properties: (e.g., molecular volume, surface area, specific shape indices) to model the fit of the molecule in the binding pocket.

Hydrophobicity: (e.g., logP) to account for hydrophobic interactions.

Topological indices: Which describe molecular connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links a combination of these descriptors to the observed biological activity. chemrevlett.com

For example, a hypothetical QSAR equation might look like: pKi = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)

Where pKi is the negative logarithm of the inhibitory constant, the descriptors A and B have a positive correlation with activity, and descriptor C has a negative correlation. The model's statistical significance and predictive power must be rigorously validated using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model's creation. chemrevlett.com A validated QSAR model can then be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Computational Chemistry and Cheminformatics Approaches in the Study of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For analogs of 4-(Piperidin-3-ylmethoxy)-pyridine, docking studies have been crucial in elucidating their interaction with the LSD1 active site. nih.govtandfonline.com

Molecular Docking: In these studies, the compound is computationally placed into the binding pocket of the LSD1 enzyme. The primary goal is to identify the most stable binding pose, which is determined by a scoring function that estimates the binding affinity. For the closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, docking studies predicted that the protonated piperidine (B6355638) amino group is critical for activity, forming a key hydrogen bond and electrostatic interactions with the negatively charged sidechain of a specific aspartate residue (Asp555) in the LSD1 active site. nih.gov Furthermore, the pyridine (B92270) core was predicted to engage in favorable hydrophobic and electrostatic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand, and confirming the stability of key interactions identified in docking. rsc.orgnih.gov For instance, MD simulations can reveal the persistence of the crucial hydrogen bond between the piperidine nitrogen and Asp555, validating the docking prediction and confirming the compound's mechanism of anchoring to the target. tandfonline.comresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored during the simulation to ensure the complex remains in a stable conformation. nih.gov

| Molecular Moiety | Interacting Residue/Cofactor | Type of Interaction | Significance |

|---|---|---|---|

| Protonated Piperidine Amine | Asp555 | Hydrogen Bond, Electrostatic | Key anchoring interaction |

| Piperidine Skeleton | Ala809, Pro808, Ala539 | Hydrophobic | Stabilizes binding |

| Pyridine Ring | FAD, Tyr761, Ala809 | Hydrophobic, Electrostatic | Contributes to affinity and core positioning |

In Silico Screening for Identification of Novel Scaffolds and Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For a scaffold like 4-(Piperidin-3-ylmethoxy)-pyridine, virtual screening can be used in several ways:

Scaffold Hopping: This involves searching for new core structures (scaffolds) that can maintain the key binding interactions of the original molecule. nih.gov For example, computational models could search for replacements for the pyridine ring that preserve the necessary electrostatic and hydrophobic features for binding to LSD1. Research on analogs has shown that replacing the pyridine core with a benzene (B151609) ring leads to a ~170-fold decrease in potency, highlighting the importance of the pyridine nitrogen for activity and guiding scaffold selection. nih.gov

Analog Screening: Virtual libraries of compounds that are structurally similar to the lead compound can be screened to identify derivatives with potentially higher affinity or better properties. researchgate.net This involves making small, systematic modifications to the parent structure, such as adding different substituents to the pyridine ring, and then docking these analogs into the target's active site to predict their binding affinity.

Predictive Modeling of Binding Modes and Interaction Hotspots

Predictive modeling in this context refers to the use of computational tools to generate a detailed, three-dimensional hypothesis of how a ligand binds to its target. This goes beyond simple docking by analyzing the specific atomic interactions that are critical for binding, often referred to as "interaction hotspots."

Based on studies of its analogs, the binding mode of a 4-(Piperidin-3-ylmethoxy)-pyridine derivative would be modeled to understand its key interactions. The model for the 3-(piperidin-4-ylmethoxy)pyridine scaffold, for instance, precisely identifies the critical role of the Asp555 residue as an interaction hotspot, forming a strong electrostatic and hydrogen bond with the piperidine nitrogen. nih.gov Other identified hotspots include a hydrophobic pocket that accommodates substituents on the pyridine ring. nih.gov These predictive models are invaluable for rationalizing structure-activity relationships (SAR); for example, the lower activity of the piperidin-3-yl substituted analog compared to the piperidin-4-yl version was rationalized through modeling, which suggested a less favorable positioning within the active site. nih.gov

Virtual Library Design and Enumeration for Targeted Synthesis

Virtual library design is the process of computationally generating a large set of related molecules for further in silico evaluation before committing to chemical synthesis. lifechemicals.comenamine.net This process allows for the systematic exploration of the chemical space around a lead compound like 4-(Piperidin-3-ylmethoxy)-pyridine.

The process typically involves:

Defining a Scaffold: The core structure, such as the piperidin-ylmethoxy-pyridine, is defined.

Identifying Variation Points: Specific positions on the scaffold are selected for modification (e.g., positions on the pyridine ring or the piperidine ring).

Enumerating Substituents: A list of chemical building blocks (reagents) is defined for each variation point.

Computational Reaction: A virtual synthesis is performed by computationally combining the scaffold with the various substituents to generate a library of all possible products.

For the 3-(piperidin-4-ylmethoxy)pyridine scaffold, researchers have synthesized libraries of compounds by adding different R5 and R6 groups to the pyridine ring using Suzuki coupling reactions. nih.gov A virtual library approach could have been used to pre-screen thousands of potential R5 and R6 groups to prioritize the synthesis of compounds most likely to have high potency. nih.govacs.org

| Scaffold | Variation Point | Example Substituents (R-groups) | Resulting Virtual Compounds |

|---|---|---|---|

| 4-(Piperidin-3-ylmethoxy)-pyridine | Pyridine Ring (e.g., C2, C5, C6 positions) | -H, -CH3, -Cl, -F | Enumerated library of substituted pyridine analogs for virtual screening and activity prediction. |

| -Phenyl, -Tolyl, -Cyanophenyl | |||

| -OCH3, -CF3, -NH2 |

Integration of Machine Learning Algorithms for Activity Prediction

Machine learning (ML) and deep learning are increasingly being used to build predictive models for biological activity, moving beyond simple docking scores. analyticssteps.comarxiv.org These models learn from existing data to establish complex, non-linear relationships between a molecule's structure and its activity. acs.org

For a compound class including 4-(Piperidin-3-ylmethoxy)-pyridine, an ML model could be developed as follows:

Data Collection: A dataset of similar compounds (e.g., other heterocyclic kinase or enzyme inhibitors) with experimentally measured biological activities (like IC₅₀ or Kᵢ values) is compiled. nih.gov

Feature Generation: The chemical structures are converted into numerical descriptors (features). These can include physicochemical properties (molecular weight, logP), 2D structural fingerprints, or 3D pharmacophore features.

Model Training: An ML algorithm, such as Random Forest, Support Vector Machine (SVM), or a neural network, is trained on this dataset. acs.org The model learns the relationship between the chemical features and the observed biological activity.

Prediction: Once trained, the model can predict the activity of new, untested compounds, such as novel derivatives from a virtual library of 4-(Piperidin-3-ylmethoxy)-pyridine analogs. This allows for the prioritization of compounds for synthesis and experimental testing, saving significant time and resources. analyticssteps.com Quantitative Structure-Activity Relationship (QSAR) models are a common application of this approach. researchgate.net

By integrating these computational approaches, researchers can accelerate the drug discovery process, moving from an initial hit compound to an optimized lead with greater efficiency and a higher probability of success.

Pharmacological Characterization in Preclinical Investigation Models

Ex Vivo Organ Bath and Tissue Slice Preparations for Functional Assessment

No studies utilizing these methods for this specific compound have been found.

Characterization in Select In Vivo Preclinical Animal Models

Pharmacodynamic Biomarker Evaluation in Preclinical Species

A comprehensive review of available scientific literature and preclinical data reveals a lack of specific studies focused on the pharmacodynamic biomarker evaluation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride in preclinical species. While research exists for structurally similar compounds, providing insights into potential mechanisms of action, direct experimental data for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is not present in the reviewed sources.

Investigations into analogous compounds, such as those with a piperidin-4-ylmethoxy substituent, have identified Lysine (B10760008) Specific Demethylase 1 (LSD1) as a potential biological target. For these related but distinct molecules, a key pharmacodynamic biomarker evaluated in preclinical models is the modulation of histone methylation. Specifically, inhibition of LSD1 is shown to lead to an increase in the methylation of histone H3 at lysine 4 (H3K4me). This downstream effect on a known substrate serves as a measurable indicator of the compound's biological activity at its target.

However, it is crucial to note that even minor changes in the isomeric structure of a molecule, such as the substitution position on the piperidine (B6355638) ring (e.g., position 3 versus position 4), can significantly alter its pharmacological properties, including target affinity and potency. Therefore, without direct preclinical studies on 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, any discussion of its specific pharmacodynamic biomarkers remains speculative.

Further preclinical research, including in vitro enzyme assays and in vivo animal studies, would be necessary to identify and validate relevant pharmacodynamic biomarkers for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. Such studies would need to confirm its biological target(s) and then measure the downstream physiological or molecular changes that correlate with the compound's activity.

Medicinal Chemistry Strategies for Lead Optimization and New Chemical Entity Nce Discovery

Rational Design of Advanced Analogs and Lead Candidates

Rational drug design involves the deliberate and targeted modification of a compound's structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For a scaffold like 4-(piperidin-3-ylmethoxy)-pyridine, a systematic exploration of its structure-activity relationships (SAR) is crucial. While direct research on this specific compound is limited, valuable insights can be drawn from studies on closely related analogs, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, which have been investigated as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target implicated in various cancers. nih.govnih.govacs.org

The design of advanced analogs would involve modifying three key components of the molecule: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methoxy (B1213986) linker.

Modifications of the Pyridine Ring: The pyridine ring can be substituted with various functional groups to probe its interaction with the target protein. For instance, in the case of the 3-(piperidin-4-ylmethoxy)pyridine series of LSD1 inhibitors, substitutions at the 2- and 5-positions of the pyridine ring were explored. nih.govnih.govacs.org Introducing different substituents can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity. For example, the addition of a 4-cyanophenyl group at one position and a tolyl group at another on the pyridine core was found to be beneficial for LSD1 inhibition. nih.gov

Modifications of the Piperidine Ring: The piperidine moiety offers several avenues for modification. The position of the methoxy linker on the piperidine ring is a critical determinant of activity. In the LSD1 inhibitor series, a piperidin-4-ylmethoxy group was found to be significantly more favorable than a piperidin-3-ylmethoxy group, suggesting a specific spatial requirement for optimal interaction with the target. nih.gov Furthermore, the piperidine nitrogen can be functionalized with different groups to alter the compound's physicochemical properties, such as solubility and basicity, which can impact its pharmacokinetic profile.

Modifications of the Linker: The ether linkage between the pyridine and piperidine moieties can also be a point of modification. Replacing the oxygen atom with other linkers, such as an amine (-NH-), has been shown to significantly impact biological activity, often unfavorably in the case of the LSD1 inhibitors. nih.gov This highlights the importance of the linker in maintaining the correct orientation of the two ring systems for optimal target engagement.

Table 1: Structure-Activity Relationship of 3-(Piperidin-4-ylmethoxy)pyridine Analogs as LSD1 Inhibitors nih.gov

| Compound | R5 Substitution | R6 Substitution | Ki (μM) |

| 5 | 4-cyanophenyl | H | 2.3 |

| 12 | 4-cyanophenyl | 4-methylphenyl | 4.0 |

| 16 | 4-cyanophenyl | 4-methoxyphenyl | 0.057 |

| 17 | 4-cyanophenyl | 4-ethylphenyl | 0.029 |

| 22 | 4-cyanophenyl | 4-chlorophenyl | 0.041 |

This table is generated based on data from a study on 3-(piperidin-4-ylmethoxy)pyridine analogs and is intended to be illustrative of the types of SAR data that would be relevant for the rational design of 4-(piperidin-3-ylmethoxy)-pyridine derivatives.

Application of Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

The 4-(piperidin-3-ylmethoxy)-pyridine scaffold can be deconstructed into its constituent fragments: a substituted pyridine and a substituted piperidine. Both pyridine and piperidine are common motifs in fragment libraries due to their presence in many approved drugs and their ability to participate in various molecular interactions. nih.govrsc.orgresearchgate.netarizona.edu

In an FBDD approach, libraries of pyridine and piperidine-based fragments would be screened against the target of interest. Fragments that demonstrate binding can then be optimized in a stepwise manner. For example, if a particular substituted pyridine fragment is identified as a binder, it can be elaborated by adding a linker and a piperidine moiety to generate a molecule that resembles the original lead compound. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent lead compounds with favorable physicochemical properties. nih.govrsc.org The use of 3D fragments, including various stereoisomers of substituted piperidines, is becoming increasingly important in FBDD to explore more complex and specific interactions with protein targets. nih.govrsc.orgrsc.org

Prodrug Design Concepts for Enhanced Research Utility

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. mdpi.com

For a compound like 4-(piperidin-3-ylmethoxy)-pyridine hydrochloride, a prodrug approach could be beneficial in a research setting to enhance its utility. For instance, if the compound exhibits poor cell permeability, its piperidine nitrogen could be acylated or otherwise modified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, the modifying group would be cleaved by intracellular enzymes to release the active compound.

Another potential application of prodrug design would be to achieve targeted delivery. A prodrug could be designed to be selectively activated by an enzyme that is overexpressed in a particular tissue or cell type. This would increase the concentration of the active drug at the desired site of action, potentially enhancing its efficacy and reducing off-target effects. For example, Fosnetupitant is a water-soluble prodrug of Netupitant, an antiemetic drug, which allows for intravenous administration. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different scaffold while retaining the same biological activity. nih.govniper.gov.in This approach is often used to discover novel chemical series with improved properties, such as better patentability, enhanced metabolic stability, or a different side effect profile.

For 4-(piperidin-3-ylmethoxy)-pyridine, both the pyridine and piperidine rings could be considered for scaffold hopping. For example, the pyridine ring could be replaced with other aromatic heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic bicyclic systems. nih.gov Such changes can significantly alter the compound's properties. For instance, replacing a phenyl ring with a pyridine or pyrimidine can increase metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov

These strategies can lead to the discovery of new chemical entities with distinct structures and potentially superior pharmacological profiles compared to the original lead compound.

Covalent Inhibitor Design Approaches (if applicable)

Covalent inhibitors are compounds that form a stable, covalent bond with their biological target, often leading to irreversible inhibition. This approach has seen a resurgence in recent years, particularly in the development of anticancer drugs. mdpi.com

For a covalent inhibitor strategy to be applicable to a compound like 4-(piperidin-3-ylmethoxy)-pyridine, two conditions must be met. First, the biological target must have a suitable nucleophilic residue (e.g., cysteine, serine, or lysine) in or near the binding site. Second, the compound must be modified to include a reactive electrophilic group, often referred to as a "warhead," that can react with the nucleophilic residue on the target.

If the target of 4-(piperidin-3-ylmethoxy)-pyridine has a suitably located nucleophilic amino acid, a covalent inhibitor could be designed by incorporating a mild electrophile, such as an acrylamide, a vinyl sulfone, or a chloroacetamide, onto the pyridine or piperidine ring. The design of such an inhibitor would need to be carefully optimized to ensure that the warhead is positioned correctly to react with the target residue while minimizing off-target reactivity. The advantage of a covalent inhibitor is that it can achieve a high degree of potency and a long duration of action. However, there is also a higher risk of toxicity due to the potential for off-target covalent modification of other proteins. mdpi.com Therefore, this approach would require careful consideration and extensive safety testing.

Advanced Methodologies and Future Directions in the Academic Research of 4 Piperidin 3 Ylmethoxy Pyridine Hydrochloride

Integration of Omics Technologies (Genomics, Transcriptomics, and Proteomics) for Holistic Mechanistic Understanding

While direct omics studies on 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride are not yet prevalent in published literature, the well-documented activity of structurally similar compounds, such as 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), provides a clear roadmap for future research. nih.govnih.gov LSD1 is a critical enzyme in epigenetic regulation, responsible for the demethylation of histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. nih.govnih.gov Inhibition of LSD1 can, therefore, lead to widespread changes in gene expression. nih.govnih.gov A holistic understanding of the downstream effects of potential LSD1 inhibition by 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride necessitates the integration of omics technologies.

Genomics: Genomic approaches would be pivotal in identifying patient populations or cancer types that are most likely to respond to treatment. For instance, sequencing the genomes of various cancer cell lines can identify mutations or amplifications in the KDM1A gene (which codes for LSD1) or in related pathways, potentially correlating these genetic features with sensitivity to the compound.

Transcriptomics: RNA-sequencing (RNA-Seq) would be a powerful tool to elucidate the global changes in gene expression following treatment with 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride. By comparing the transcriptomes of treated and untreated cells, researchers can identify entire pathways that are modulated by the compound. This could reveal novel mechanisms of action beyond the primary target and uncover potential off-target effects.

Proteomics: Quantitative proteomic techniques, such as mass spectrometry-based approaches, would allow for the global analysis of protein expression and post-translational modifications. This is particularly relevant for understanding the full impact of inhibiting an epigenetic modifier like LSD1. Beyond simply measuring changes in protein abundance, proteomics can also be used to analyze the histone code directly, quantifying the levels of H3K4 methylation and other histone marks across the genome.

A hypothetical integrated omics workflow for studying 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is presented below:

| Omics Technology | Application | Expected Insights |

| Genomics (e.g., DNA-Seq) | Identify genetic biomarkers of sensitivity or resistance. | Correlation of specific mutations with compound efficacy. |

| Transcriptomics (e.g., RNA-Seq) | Profile global gene expression changes post-treatment. | Identification of regulated pathways and downstream targets. |

| Proteomics (e.g., Mass Spectrometry) | Quantify changes in protein expression and post-translational modifications. | Understanding of the impact on cellular machinery and signaling networks. |

Application of Advanced Imaging Techniques (e.g., PET, SPECT) for In Vivo Target Localization

Advanced imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for in vivo studies, enabling the non-invasive visualization and quantification of biological processes at the molecular level. mdpi.comnih.gov The development of radiolabeled versions of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride could provide invaluable insights into its pharmacokinetics and target engagement in living organisms.

PET and SPECT imaging rely on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting or gamma-emitting radionuclide, respectively. nih.gov For a compound like 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, a key application of these techniques would be to visualize its distribution in the body and confirm its accumulation at the site of its molecular target, such as a tumor overexpressing LSD1.

The development of a PET tracer based on the 4-(Piperidin-3-ylmethoxy)-pyridine scaffold would involve labeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govmdpi.com Preclinical studies in animal models would then be conducted to assess the tracer's biodistribution, target specificity, and pharmacokinetic profile. nih.govnih.gov For example, a successful PET tracer would show high uptake in tissues known to have high levels of the target enzyme and this uptake would be displaceable by a non-radiolabeled version of the compound, demonstrating target-specific binding. nih.gov

The potential applications of PET and SPECT imaging in the research of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride are summarized in the following table:

| Imaging Modality | Potential Application | Information Gained |

| PET | In vivo biodistribution and target engagement studies. | Visualization of drug accumulation in target tissues; confirmation of target binding. |

| SPECT | Preclinical evaluation of drug delivery and pharmacokinetics. | Assessment of drug clearance and metabolism in a living organism. |

| Autoradiography | Ex vivo analysis of radiotracer distribution in tissues. | High-resolution mapping of target localization within specific organs or tumors. nih.gov |

Development of Novel High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov The development of novel and robust HTS assays is crucial for the efficient evaluation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride and its analogs. Given the likely epigenetic target of this class of compounds, HTS assays would be designed to measure the inhibition of histone demethylases like LSD1. nih.gov

Several HTS methodologies are particularly well-suited for screening inhibitors of LSD1. nih.govnih.gov These assays can be broadly categorized as biochemical or cell-based.

Biochemical Assays: These assays use purified enzyme and a substrate to measure the compound's direct inhibitory effect. Common formats include:

Coupled Enzyme Assays: These assays detect a byproduct of the demethylation reaction, such as hydrogen peroxide or formaldehyde. nih.gov For example, the hydrogen peroxide produced by LSD1 can be used in a subsequent reaction with horseradish peroxidase and a fluorogenic substrate to generate a fluorescent signal. caymanchem.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique uses a europium-labeled antibody that recognizes the demethylated substrate, bringing it into proximity with a fluorescent acceptor molecule, resulting in a measurable FRET signal. nih.gov

Cell-Based Assays: These assays measure the effect of the compound in a more biologically relevant cellular context. High-content screening (HCS) is a powerful cell-based approach that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. nih.gov For an LSD1 inhibitor, an HCS assay could quantify the increase in global H3K4 methylation levels within the cell nucleus.

The table below outlines some of the HTS assays that could be employed for the evaluation of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride:

| Assay Type | Principle | Advantages | Disadvantages |

| Biochemical (Coupled Enzyme) | Measures a byproduct of the enzymatic reaction. nih.gov | Simple, cost-effective. | Prone to artifacts from the coupled reaction. nih.gov |

| Biochemical (TR-FRET) | Detects the demethylated product using antibody-based FRET. nih.gov | Homogeneous, high signal-to-noise ratio. | Requires specific antibodies and labeled reagents. |

| Cell-Based (HCS) | Quantifies changes in cellular histone methylation levels. nih.gov | High biological relevance, multi-parametric readout. | More complex, lower throughput than biochemical assays. |

| Virtual Screening | Uses computational models to predict compound binding to the target. acs.orgresearchgate.net | Extremely high throughput, low cost. | Requires a high-quality crystal structure of the target; high false-positive rate. |

Perspectives on the Broader Scientific Impact and Research Avenues for Pyridine-Piperidine Class Compounds

The pyridine-piperidine structural motif is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds. nih.gov The research on 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride and related molecules contributes to a deeper understanding of the therapeutic potential of this chemical class.

The focus on epigenetic targets, such as LSD1, represents a significant and expanding area of drug discovery. cd-genomics.comnih.govnews-medical.netmaastrichtuniversity.nl Epigenetic dysregulation is implicated in a growing number of diseases, most notably cancer, but also neurological disorders and inflammatory conditions. nih.govmaastrichtuniversity.nl Therefore, the development of potent and selective inhibitors from the pyridine-piperidine class could have a major impact on multiple fields of medicine.

Future research avenues for this class of compounds are numerous and varied:

Expansion to Other Epigenetic Targets: The pyridine-piperidine scaffold could be modified to target other histone-modifying enzymes, such as other histone demethylases or histone methyltransferases.

Development of PROTACs: The principles of Proteolysis Targeting Chimeras (PROTACs) could be applied to develop molecules that not only inhibit but also induce the degradation of the target protein. This can lead to a more profound and sustained biological effect.

Combination Therapies: In the context of cancer, epigenetic drugs are often most effective when used in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Future studies will likely explore the synergistic effects of pyridine-piperidine based LSD1 inhibitors with other cancer treatments.

The continued exploration of the pyridine-piperidine class of compounds holds great promise for the development of novel therapeutics for a range of diseases. The application of advanced methodologies, from omics to in vivo imaging and HTS, will be critical in realizing this potential.

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a piperidine moiety. For example, nucleophilic substitution between 3-hydroxypiperidine and a halogenated pyridine (e.g., 4-chloropyridine) under basic conditions (e.g., NaH or K₂CO₃) is a standard approach . Reaction parameters such as temperature (often 80–100°C), solvent (e.g., DMF or dichloromethane), and stoichiometry must be tightly controlled. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, enhancing solubility .

Q. Which analytical techniques are essential for characterizing 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the integration of the piperidine and pyridine moieties and verify substitution patterns .

- HPLC : For assessing purity (≥95% is typical in research-grade batches) .

- Mass Spectrometry (MS) : To validate molecular weight (e.g., [M+H]+ peaks) .

- Melting Point Analysis : To ensure consistency with literature values (e.g., 175–177°C for similar piperidine derivatives) .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility. If precipitation occurs, consider:

- Adjusting pH to 4–6 to maintain protonation of the piperidine nitrogen.

- Using co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for piperidine-pyridine derivatives?

- Methodological Answer : Contradictions in toxicity profiles (e.g., acute oral toxicity vs. skin irritation) may arise from assay variability. Mitigation strategies include:

- Cross-referencing GHS classifications from authoritative sources (e.g., Japan’s NITE database) .

- Conducting in vitro assays (e.g., MTT for cytotoxicity) alongside in silico models (e.g., QSAR predictions) to validate findings .

Q. What strategies are effective for optimizing low-yield reactions during scale-up synthesis?

- Methodological Answer : Low yields in scaled reactions often result from inefficient mixing or side reactions. Solutions include:

Q. How can the biological activity of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride be systematically evaluated in neuropharmacology studies?

- Methodological Answer : Design a multi-tiered approach:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to known neuroactive piperidines .

- Functional Assays : Use calcium flux or cAMP modulation to assess agonism/antagonism .

- In Vivo Models : Zebrafish or rodent behavioral studies for preliminary toxicity and efficacy .

Data Handling & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Q. How should researchers address batch-to-batch variability in compound purity?

- Methodological Answer : Implement QC protocols :

- In-process Controls : Monitor reaction completion via TLC or FTIR .

- Post-synthesis : Standardize purification (e.g., column chromatography with silica gel) and validate via HPLC .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.